Chlorocarbonyl ferrocene
Description
Significance of Ferrocene (B1249389) and its Derivatives in Organometallic Chemistry
The discovery of ferrocene in 1951 marked a pivotal moment in the history of chemistry, effectively launching the field of modern organometallic chemistry. biomedpharmajournal.orgwikipedia.org Its "sandwich" structure, featuring an iron atom situated between two parallel cyclopentadienyl (B1206354) rings, was unprecedented and led to a deeper understanding of chemical bonding and the nature of metal-ligand interactions. numberanalytics.comsigmaaldrich.commagritek.com This discovery, which earned Ernst Otto Fischer and Geoffrey Wilkinson the Nobel Prize in Chemistry in 1973, unveiled a new class of compounds known as metallocenes. sigmaaldrich.commagritek.com
Ferrocene and its derivatives are noted for their exceptional stability, owing to the strong bonds between the iron atom and the carbon atoms of the cyclopentadienyl rings. sigmaaldrich.com They exhibit aromatic character, making them amenable to a variety of substitution reactions, and possess favorable electrochemical properties, including reversible redox behavior. numberanalytics.comnih.gov These characteristics have made ferrocene-based compounds highly sought after for a multitude of applications, including as catalysts in organic synthesis, as components in electroactive materials, and as scaffolds in the development of novel therapeutic agents. biomedpharmajournal.orgnih.gov
Historical Context of Ferrocene Functionalization
Following the elucidation of ferrocene's structure, chemists promptly began exploring methods to modify its cyclopentadienyl rings, a process known as functionalization. biomedpharmajournal.org This endeavor was driven by the desire to tune the physical and chemical properties of the ferrocene core and to incorporate it into larger, more complex molecular architectures. Early functionalization efforts focused on electrophilic substitution reactions, similar to those employed for aromatic organic compounds like benzene. magritek.comnumberanalytics.com
Over the years, the repertoire of ferrocene functionalization techniques has expanded significantly to include methods such as lithiation and cross-coupling reactions. numberanalytics.com These advancements have enabled the introduction of a vast array of functional groups onto the ferrocene scaffold, leading to the synthesis of a diverse library of ferrocene derivatives with tailored properties. numberanalytics.com This has paved the way for their use in a wide range of scientific and technological fields. biomedpharmajournal.org
Role of Chlorocarbonyl Ferrocene as a Strategic Building Block
This compound, also known as ferrocenoyl chloride, is a key derivative that serves as a strategic building block in the synthesis of more complex ferrocene-containing molecules. guidechem.com Its utility stems from the presence of the highly reactive chlorocarbonyl (-COCl) group attached to one of the cyclopentadienyl rings. This functional group readily reacts with a variety of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively. acs.orgrsc.org
This reactivity makes this compound an invaluable tool for covalently linking the ferrocene moiety to other molecules of interest, such as polymers, biomolecules, and other organic frameworks. acs.orgrsc.org For instance, it has been employed in the synthesis of redox-active macromolecules, dendrimers, and liquid-crystalline materials. acs.org The ability to easily incorporate the stable and electrochemically active ferrocene unit into diverse molecular structures has solidified the role of this compound as a cornerstone reagent in contemporary chemical synthesis.
Properties and Synthesis of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉ClFeO |
| Molecular Weight | 248.5 g/mol |
| Appearance | Red to brown crystalline solid or liquid |
| Melting Point | 53-55 °C |
| Solubility | Soluble in many organic solvents like dichloromethane (B109758) and chloroform (B151607). guidechem.com |
| CAS Number | 1293-79-4 |
Note: Some sources report a different molecular formula and molecular weight. guidechem.comchemicalbook.comchembk.comichemical.com The melting point can also vary. guidechem.comchemicalbook.com
This compound is typically synthesized from ferrocenecarboxylic acid. Common methods involve treating ferrocenecarboxylic acid with a chlorinating agent such as oxalyl chloride or phosphorus pentachloride. chemicalbook.comasianpubs.org For example, the reaction with oxalyl chloride is often carried out in a solvent like dichloromethane at a controlled temperature. chemicalbook.com Another method involves the reaction of ferrocenecarboxylate with phosphorus pentachloride in anhydrous toluene. asianpubs.org
Properties
CAS No. |
1293-79-4 |
|---|---|
Molecular Formula |
C12H8Cl2FeO2 10* |
Molecular Weight |
310.94 |
Origin of Product |
United States |
Synthetic Methodologies for Chlorocarbonyl Ferrocene
Classical Synthetic Approaches to Ferrocenecarbonyl Chloride
The traditional synthesis of chlorocarbonyl ferrocene (B1249389) begins with its corresponding carboxylic acid, ferrocenecarboxylic acid. Classical methods involve the use of strong chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom.
One such classical approach employs phosphorus pentachloride (PCl₅). In a typical procedure, ferrocenecarboxylic acid is suspended in an anhydrous non-polar solvent like toluene. patsnap.com Phosphorus pentachloride is then added portion-wise to the suspension. The reaction mixture is stirred for several hours at room temperature, during which the solid starting material is converted into the soluble acid chloride. patsnap.com Following the reaction, the solvent is removed under reduced pressure, and the crude chlorocarbonyl ferrocene can be extracted with a solvent like petroleum ether to yield a dark red crystalline product. patsnap.com A reported synthesis using this method achieves a yield of 80%. patsnap.com
Another historical reagent for this transformation is thionyl chloride (SOCl₂). This reagent is often favored in classical organic synthesis for converting carboxylic acids to acid chlorides because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. researchgate.net The reaction involves treating ferrocenecarboxylic acid with thionyl chloride, often with gentle heating or refluxing, to drive the reaction to completion. researchgate.net
Optimized Preparation Routes for this compound
Modern synthetic efforts have focused on optimizing the preparation of this compound to achieve higher yields, improve purity, and utilize milder reaction conditions. The most prominent and effective of these optimized routes involves the use of oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). chemicalbook.comrsc.org
In a highly efficient procedure, a solution of ferrocenecarboxylic acid in freshly distilled, anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere, such as nitrogen. chemicalbook.com Oxalyl chloride is then added dropwise to the stirred solution. The reaction is typically allowed to proceed at 0 °C for a short period before being warmed to ambient temperature for several hours to ensure completion. chemicalbook.comrsc.org The solvent and any excess oxalyl chloride are subsequently removed under reduced pressure. The resulting product can be purified by trituration with a non-polar solvent like hot pentane (B18724) or hexane (B92381) and crystallization, affording this compound as a red crystalline solid. chemicalbook.comrsc.org This method is notable for its exceptionally high yields, with some procedures reporting up to 97%. chemicalbook.com
The following table summarizes and compares a classical and an optimized route for the synthesis of this compound.
| Attribute | Classical Approach | Optimized Route |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) patsnap.com | Oxalyl Chloride ((COCl)₂) chemicalbook.com |
| Solvent | Benzene patsnap.com | Dichloromethane (CH₂Cl₂) chemicalbook.com |
| Temperature | Room Temperature patsnap.com | 0 °C to Room Temperature chemicalbook.com |
| Reaction Time | 3 hours patsnap.com | 4 hours chemicalbook.com |
| Reported Yield | 80% patsnap.com | 97% chemicalbook.com |
| Byproducts | POCl₃, HCl | CO, CO₂, HCl (all gaseous) chemicalbook.com |
This table presents data compiled from various research findings for illustrative comparison.
Considerations in Reagent Selection for this compound Synthesis
The choice of chlorinating agent is the most critical factor in the synthesis of this compound, directly impacting reaction efficiency, product purity, and the ease of workup. The primary reagents used for this conversion are thionyl chloride, phosphorus pentachloride, and oxalyl chloride.
Oxalyl Chloride is often considered the reagent of choice for this transformation due to several distinct advantages. chemicalbook.comreformchem.com It is highly reactive and effective under mild conditions, which helps to prevent the degradation of the sensitive ferrocene moiety. rsc.orgchemicalbook.com Crucially, the byproducts of its reaction with a carboxylic acid are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are volatile gases. chemicalbook.com This allows for their simple removal from the reaction mixture, leaving behind a relatively pure product and simplifying the purification process significantly. chemicalbook.com Procedures using oxalyl chloride consistently report the highest yields. chemicalbook.comrsc.org
Thionyl Chloride is another common reagent that also produces gaseous byproducts (SO₂ and HCl), which is a major advantage. researchgate.net It is generally effective, though sometimes requires heating, which can be a drawback when working with thermally sensitive compounds. koreascience.kr While widely used in organic synthesis, for ferrocene derivatives, the milder conditions offered by oxalyl chloride are often preferred to minimize potential side reactions or degradation. chemicalbook.com
The following table provides a comparative overview of these common chlorinating agents.
| Reagent | Chemical Formula | Physical State | Key Byproducts | Advantages | Disadvantages |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Gaseous byproducts, high reactivity, mild conditions, high yields. chemicalbook.comchemicalbook.com | More expensive than thionyl chloride. |
| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous byproducts, widely available. researchgate.net | Can require heating; may cause side reactions with sensitive substrates. chemicalbook.com |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Strong chlorinating agent. patsnap.com | Solid reagent, non-volatile liquid byproduct (POCl₃) complicates purification. chemicalbook.com |
This table summarizes general characteristics and findings from chemical literature.
Reactivity and Derivatization Strategies of Chlorocarbonyl Ferrocene
Acylation Reactions with Various Nucleophiles
The primary mode of reactivity for chlorocarbonyl ferrocene (B1249389) is the acylation of nucleophiles. In these reactions, the nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new acyl derivative. This process is analogous to the reactivity of common organic acyl chlorides and is a cornerstone for creating functionalized ferrocene materials.
Chlorocarbonyl ferrocene readily reacts with a variety of alcohols and phenols to form the corresponding ferrocenyl esters. These reactions are typically carried out in the presence of a mild base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The general transformation involves the nucleophilic attack of the alcoholic oxygen on the carbonyl carbon of the acid chloride.
Research has demonstrated the synthesis of a series of ferrocenyl ester complexes by varying the lipophilic character of the pendant alcohol groups. nih.gov For instance, the reaction of the di-acid chloride analogue, 1,1'-di(chlorocarbonyl)ferrocene, with methanol or ethanol yields the corresponding dimethyl or diethyl esters. nih.gov This strategy allows for the fine-tuning of the electronic and physical properties of the resulting ferrocene derivatives. The electron-withdrawing nature of the ester group influences the redox potential of the ferrocene core, typically shifting the oxidation potential to higher values compared to unsubstituted ferrocene. nih.gov
A related and highly useful intermediate, fluorocarbonylferrocene, has also been employed as a versatile starting material for ferrocene esters, highlighting the general utility of ferrocenoyl halides in organic synthesis. nih.gov
| Nucleophile (Alcohol) | Base/Solvent | Ferrocene Derivative Product | Reference |
| Methanol | Pyridine/CH₂Cl₂ | Methyl ferrocenecarboxylate | nih.gov |
| Ethanol | Pyridine/CH₂Cl₂ | Ethyl ferrocenecarboxylate | nih.gov |
| 2-Hydroxyethyl methacrylate | Triethylamine/THF | 2-(Ferrocenoyl)ethyl methacrylate | dtu.dk |
| Indan-2-ol | DCC/CH₂Cl₂ | Indan-2-yl ferrocenecarboxylate | researchgate.net |
The reaction of this compound with primary or secondary amines provides a direct and efficient pathway to ferrocene-based amides. This amidation reaction is generally robust and high-yielding. Similar to esterification, a base is typically required to neutralize the HCl generated during the reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon to form a stable amide bond.
This method is a standard procedure for incorporating the ferrocene unit into peptide-like structures or for creating electrochemically active amide-based ligands and materials. The conversion of ferrocenecarboxylic acid to its more reactive chloride derivative is a common first step to facilitate amidation, especially with less reactive amines. researchgate.net The resulting ferrocene amides are stable compounds where the electronic properties of the ferrocene core are modulated by the amide substituent. As with esters, fluorocarbonylferrocene can also serve as an effective precursor for these amide derivatives. nih.gov
| Nucleophile (Amine) | Base/Solvent | Ferrocene Derivative Product | Reference |
| Ammonia | Not specified | Ferrocenecarboxamide | researchgate.net |
| Dopamine | Mild base | N-(3,4-dihydroxyphenethyl)ferrocenecarboxamide | researchgate.net |
| 2-Aminothiazole | DCC/Chloroform (B151607) | N-(Thiazol-2-yl)ferrocenecarboxamide | researchgate.net |
Synthesis of Ferrocene-Containing Macromolecules
The well-defined reactivity of this compound and its difunctional analogue, 1,1'-di(chlorocarbonyl)ferrocene, makes them valuable building blocks for the synthesis of polymers. The incorporation of the redox-active ferrocene unit into a polymer backbone or as a pendant group can impart unique electrochemical, thermal, and optical properties to the resulting macromolecule.
Ferrocene can be integrated into polymer structures in two primary arrangements: as an integral part of the polymer backbone (main-chain) or as a pendant group attached to the side of the polymer chain (side-chain). cmu.edu The choice of synthetic strategy and ferrocene monomer dictates the final polymer architecture.
Main-chain ferrocene polymers are characterized by having the ferrocene moiety as a repeating unit within the polymer backbone. cmu.eduresearchgate.net A primary route to these materials is through the polycondensation of a difunctional ferrocene monomer, such as 1,1'-di(chlorocarbonyl)ferrocene, with a suitable co-monomer.
For example, the reaction of 1,1'-di(chlorocarbonyl)ferrocene with various aromatic diols via solution or interfacial polycondensation leads to the formation of ferrocene-containing polyesters. researcher.life Similarly, reaction with diamines produces ferrocene-containing polyamides. These polymerization reactions leverage the same fundamental acylation chemistry discussed previously, but on a bifunctional level, to build long polymer chains. The properties of these main-chain polymers, such as thermal stability and solubility, are influenced by both the rigid ferrocene unit and the flexible or aromatic spacer provided by the co-monomer. researcher.lifemdpi.com
| Ferrocene Monomer | Co-monomer | Polymer Class | Polymerization Method | Reference |
| 1,1'-Ferrocenedicarboxylic acid derivative | o-Cresolphthalein (diol) | Polyester | Solution Polycondensation | researcher.life |
| 1,1'-Ferrocenedicarboxylic acid derivative | Cresol red (diol) | Polyester | Solution Polycondensation | researcher.life |
| 1,1'-Ferrocenedicarboxaldehyde | 4,4′-Diamino-p-terphenyl | Polyimine | Imine Condensation | mdpi.com |
In side-chain ferrocene polymers, the ferrocene unit is appended to a pre-formed polymer backbone or, more commonly, a ferrocene-containing monomer is first synthesized and then polymerized. cmu.edunih.gov this compound is an ideal starting material for the synthesis of such monomers.
A typical strategy involves the esterification or amidation of this compound with a molecule that also contains a polymerizable functional group, such as a vinyl or methacryloyl group. For example, reacting this compound with an alcohol like 2-hydroxyethyl methacrylate (HEMA) yields ferrocenylmethyl methacrylate, a monomer that can be polymerized via standard techniques like anionic or free-radical polymerization to produce a side-chain ferrocene polymer. dtu.dk
Another approach is the grafting of vinyl-containing ferrocene monomers onto a polymer backbone, such as a poly(hydrosiloxane), to create well-defined side-chain liquid-crystalline polymers. scispace.com These materials combine the properties of the polymer backbone with the unique characteristics of the pendant ferrocene units.
| Monomer Synthesis | Polymerization Method | Polymer Architecture | Reference |
| Acylation of ferrocenemethanol with methacryloyl chloride | Anionic Polymerization | Side-Chain (Poly(ferrocenylmethyl methacrylate)) | dtu.dk |
| Synthesis of vinyl-containing ferrocene monomers | Grafting onto poly(hydrosiloxane) | Side-Chain (Liquid-Crystalline Polysiloxane) | scispace.com |
| Synthesis of azido-functionalized polyacetylenes | Click Chemistry with ethynylferrocene | Side-Chain (Ferrocene-functionalized polyacetylene) | researchgate.net |
Construction of Ferrocene-Appended Macrocycles and Supramolecular Assemblies
The unique structural and electrochemical properties of ferrocene make it an attractive building block for supramolecular chemistry. rsc.org Its defined geometry, redox activity, and the ability of its cyclopentadienyl (B1206354) rings to rotate serve as a foundation for constructing complex host-guest systems and self-assembled architectures.
Design and Synthesis of Redox-Active Cavitands
Redox-active cavitands are rigid, bowl-shaped macrocycles that can encapsulate small guest molecules. Incorporating ferrocene units into their structure allows for the modulation of their host-guest properties through electrochemical stimuli. A key synthetic strategy involves the reaction of 1,1′-bis(chlorocarbonyl)ferrocene with phenolic macrocycles. rsc.org For instance, a tetraferrocenyl calixarene-like macrocycle can be reacted with 1,1′-bis(chlorocarbonyl)ferrocene to create a rigid cavitand where the ferrocene moieties line the walls of the cavity. rsc.org Electrochemical studies of such cavitands show that the multiple ferrocene centers undergo independent, reversible one-electron oxidations, demonstrating their potential as redox-switchable hosts. rsc.org
Ferrocene-Incorporated Crown Ethers and Related Systems
Ferrocene units can be integrated into crown ether macrocycles to create redox-responsive receptors for cations. The synthesis of these systems can be achieved by reacting a bifunctional ferrocene derivative, such as 1,1′-bis(chlorocarbonyl)ferrocene, with a suitable crown ether precursor. A notable example is the condensation of 1,1′-bis(chlorocarbonyl)ferrocene with 4-aminobenzo-15-crown-5. ox.ac.uk This reaction forms amide linkages, tethering two crown ether moieties to the ferrocene scaffold. The resulting bis(crown ether) ligands exhibit electrochemical responses to the binding of alkali metal cations. ox.ac.uk
Self-Assembly of Supramolecular Nanoparticles with Ferrocene Units
Amphiphilic block copolymers containing ferrocene can self-assemble in solution to form well-defined supramolecular nanoparticles, such as micelles and vesicles. acs.orgnih.gov These nanoparticles often feature a hydrophobic core composed of the ferrocene-containing block and a hydrophilic corona. acs.org The ferrocene units within the core can be oxidized, leading to a change from a hydrophobic to a more hydrophilic state. This redox-triggered transition can induce the disassembly of the nanoparticles, making them promising candidates for controlled drug delivery systems. acs.orgnih.gov For example, PEGylated ferrocene polymers can self-assemble into nanoparticles that are responsive to reactive oxygen species (ROS), allowing for tumor-selective drug release. nih.gov
Bioconjugation Strategies Involving this compound
The stable and reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple, combined with its relative biocompatibility, has made it a popular label in biosensors and a component of novel therapeutic agents. This compound is an ideal starting material for bioconjugation, as it readily reacts with amine and alcohol groups present in biomolecules.
Chemical Linkage to Amino Acid Esters and Peptidic Scaffolds
This compound and its 1,1'-disubstituted analogue, 1,1′-bis(chlorocarbonyl)ferrocene, are highly effective reagents for creating ferrocene-peptide bioconjugates. The synthesis is typically a straightforward acylation reaction where the chlorocarbonyl group reacts with the free amine of an amino acid ester or a peptide to form a stable amide bond. acs.org This strategy has been used to symmetrically introduce two dipeptide chains onto a ferrocene scaffold, starting from 1,1′-bis(chlorocarbonyl)ferrocene and the desired dipeptide derivatives. acs.org
Derivatization of Steroidal Frameworks
This compound is a key reagent for the derivatization of steroidal frameworks, enabling the synthesis of ferrocene-steroid conjugates. This process typically involves the acylation of hydroxyl groups present on the steroid skeleton, forming a stable ester linkage. The reactivity of this compound allows for its attachment to various positions on the steroid, depending on the location of the hydroxyl groups.
The synthesis of these conjugates is often straightforward, involving the reaction of the steroid's alcohol function with the acyl chloride of the ferrocene derivative. This ease of conversion has led to a wide array of ferrocene-steroid hybrids. For instance, 1,1′-bis(chlorocarbonyl)ferrocene has been utilized to create conjugates containing two cholesteryl groups. arkat-usa.org The resulting ferrocene-steroid compounds have potential applications in diverse fields, including medicinal chemistry and materials science. arkat-usa.org
The introduction of a ferrocene moiety onto a steroid can significantly alter its physicochemical properties, which is advantageous for various applications, including the development of novel therapeutic agents. Over the past five decades, numerous ferrocene-steroid conjugates have been synthesized and evaluated, including derivatives of estrogens and androgens. researchgate.netnih.gov
A common strategy for this derivatization is the direct reaction between a steroid containing a hydroxyl group and this compound. Below is a table summarizing examples of such derivatization:
Table 1: Examples of Steroidal Derivatization with Ferrocene Acylating Agents
| Steroid Substrate | Ferrocene Reagent | Linkage Type | Resulting Conjugate | Reference |
|---|---|---|---|---|
| Cholesterol | 1,1′-bis(chlorocarbonyl)ferrocene | Ester | Diconjugate of cholesterol | arkat-usa.org |
| Stigmasterol | Ferrocenoyl azide | Carbamate | Stigmasterol carbamate | arkat-usa.org |
| Dehydroepiandrosterone | Ferrocenoyl azide | Carbamate | Dehydroepiandrosterone carbamate | arkat-usa.org |
| Methyl lithocholate | Ferrocenoyl azide | Carbamate | Methyl lithocholate carbamate | arkat-usa.org |
The derivatization is not limited to simple acylation. For example, ferroceneboronic acid has been used to derivatize diols on steroids, such as 2- or 4-hydroxyestradiol, to form cyclic boronate esters, which can enhance their analysis by mass spectrometry. arkat-usa.org Another approach involves the copper-catalyzed cycloaddition of steroidal azides with ferrocenyl-alkynes, providing an efficient method for synthesizing ferrocene-labeled steroids. nih.gov
Conjugation with Other Biomolecules for Probe Development
The reactivity of this compound and its derivatives makes it a valuable tool for conjugating the electroactive ferrocene unit to various biomolecules for the development of probes. The most common strategy involves the formation of amide bonds by reacting the acyl halide of ferrocene with amine groups present in biomolecules such as peptides and amino acids. researchgate.net This straightforward coupling chemistry provides a direct route to creating simple and stable bioconjugates. nih.gov
Ferrocene-peptide conjugates have been extensively studied. researchgate.netrsc.orgacs.org These conjugates are often designed to create specific secondary structures, with the ferrocene moiety acting as a scaffold. researchgate.netacs.org The synthesis can be carried out by reacting this compound with amino acid esters, such as histidine methyl ester, tryptophan methyl ester, and methionine methyl ester, in the presence of a base like triethylamine. researchgate.net
The development of ferrocene-based probes often leverages the unique electrochemical properties of the ferrocene moiety for detection. Ferrocene-containing probes have been designed for use in biomolecular binding studies, where detection is achieved amperometrically. figshare.com The choice of linker between the ferrocene and the biomolecule is crucial as it can significantly affect the redox potential (E1/2 value) and the stability of the resulting ferrocenium cation. figshare.com For instance, amide-linked ferrocene conjugates have different electrochemical properties compared to ester-linked ones. figshare.com
Beyond peptides, ferrocene derivatives can be conjugated to other types of biomolecules, including fluorescent dyes, to create multimodal probes. For example, fluorescein-ferrocene derivatives have been designed as "turn-on" fluorescent probes. rsc.org In these probes, the ferrocene unit acts as a fluorescence quencher. Upon reaction with a specific analyte, the ferrocene is released, restoring the fluorescence of the dye. rsc.org
The table below summarizes various strategies for conjugating ferrocene to biomolecules for probe development.
Table 2: Strategies for Ferrocene Bioconjugation for Probe Development
| Biomolecule Class | Ferrocene Reagent Type | Linkage Chemistry | Probe Application | Reference |
|---|---|---|---|---|
| Peptides/Amino Acids | Acyl halide (e.g., this compound) | Amide bond formation | Electrochemical sensors, structural studies | researchgate.netnih.gov |
| Fatty Acids | Various ferrocene derivatives | Amide or ester bond formation | Electrochemical detection for binding studies | figshare.com |
| Fluorescent Dyes | Ferrocene derivatives | Various | "Turn-on" fluorescent probes, anticancer prodrugs | rsc.org |
| Glycans | N-succinimidyl ferrocenecarboxylate | Reductive amination | Mass spectrometry-based glycomics | koreascience.kr |
The versatility of ferrocene bioconjugation is further highlighted by its use in labeling glycans for enhanced analysis by mass spectrometry. koreascience.kr In this approach, a ferrocene derivative containing an aromatic amine is conjugated to the free glycan, improving its hydrophobicity and ionization efficiency, which aids in separation and detection. koreascience.kr These examples demonstrate the broad utility of reactive ferrocene derivatives, including this compound, in creating sophisticated molecular probes for a range of biological applications.
Advanced Applications of Chlorocarbonyl Ferrocene Derivatives in Contemporary Chemical Science
Catalytic Applications
The incorporation of the ferrocene (B1249389) unit, accessible through chlorocarbonyl ferrocene, into ligand scaffolds has given rise to novel catalytic systems with tunable electronic and steric properties. These catalysts have found utility in both homogeneous and heterogeneous settings, driving a range of important organic transformations.
Homogeneous Catalysis
In homogeneous catalysis, ferrocene derivatives synthesized from this compound are prized for their ability to influence the activity of a catalytic metal center through electronic effects and to introduce redox-switchable behavior.
Redox-switchable catalysis is a sophisticated strategy that allows for in-situ control over a catalyst's activity or selectivity through an external redox stimulus. Ferrocene is an ideal component for such systems due to its well-behaved and reversible Fe(II)/Fe(III) redox couple. mdpi.com Ligands derived from this compound can be designed to electronically couple the ferrocene unit to a catalytically active metal center. Oxidation of the ferrocene to the ferrocenium (B1229745) cation withdraws electron density from the metal center, altering its catalytic properties. mdpi.com
This principle has been effectively demonstrated in ring-opening polymerization (ROP) of cyclic esters. nsf.govnih.gov For instance, a titanium complex bearing a ferrocene-containing ligand can polymerize rac-lactide. Upon oxidation of the ferrocenyl groups, a significant decrease in polymerization activity is observed. Subsequent reduction of the resulting ferrocenium centers back to their neutral ferrocene state restores the catalyst's activity. nsf.gov This on/off switching capability allows for temporal control over the polymerization process, enabling the synthesis of complex polymer architectures. nih.gov
| Catalyst State | Monomer | Conversion (%) | Control |
| Reduced (FeII) | rac-lactide | 18 (after 8h at 70°C) | Well-controlled |
| Oxidized (FeIII) | rac-lactide | Significantly decreased | - |
| Reduced (restored) | rac-lactide | Activity restored | Well-controlled |
Table 1: Redox-Switching of a Ferrocene-Based Titanium Catalyst in rac-Lactide Polymerization. nsf.gov
Ferrocene-based ligands, which can be synthesized from this compound via amidation or esterification reactions, have been extensively used in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The ferrocenyl moiety in these ligands can influence the catalytic activity through both steric and electronic effects.
For example, ferrocene-containing phosphine (B1218219) ligands are highly effective in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netnih.gov The catalytic performance can sometimes be modulated by the redox state of the ferrocene unit. mdpi.com In some instances, the oxidized ferrocenium form of the ligand leads to a more active catalyst for specific cross-coupling reactions. mdpi.com
Research has also explored the direct use of ferrocenium cations as catalysts in certain coupling reactions. For example, a ferrocenium-substituted dicationic complex has been used to catalyze the cross-coupling of aryl boronic acids with acetic anhydride (B1165640) to produce aryl ketones. mdpi.com
| Catalyst | Reactants | Product | Yield (%) |
| Ferrocenium-dicationic complex | Aryl boronic acids, Acetic anhydride | Aryl ketones | 31-100 |
| Ferrocene-monocationic complex | Aryl boronic acids, Acetic anhydride | Aryl ketones | ~20% higher than dicationic |
Table 2: Ferrocenium-Catalyzed Cross-Coupling of Aryl Boronic Acids. mdpi.com
Beyond redox-switchable ROP, ferrocene derivatives are instrumental in other types of polymerization reactions. This compound can be used to synthesize ferrocene-containing initiators or monomers for various polymerization techniques. The resulting polymers, which incorporate the ferrocene unit either in the main chain or as a side chain, exhibit interesting redox and electronic properties.
For instance, ferrocene-containing systems have been investigated as co-catalysts in the living radical polymerization of monomers like methyl methacrylate. mdpi.com While the ferrocenium cation itself may not be catalytically active in these polymerizations, the neutral ferrocene can influence the conversion rates. mdpi.com
Heterogeneous Catalysis Incorporating Ferrocene Moieties
To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, ferrocene derivatives are immobilized on solid supports to create heterogeneous catalysts. This compound is an excellent precursor for this purpose, as it can be readily anchored to supports functionalized with nucleophilic groups (e.g., amines or hydroxyls on silica (B1680970) or polymers).
One notable application is in advanced oxidation processes for water treatment. Ferrocene anchored on mesoporous silica (SBA-15) has been shown to act as an efficient heterogeneous catalyst for the degradation of pollutants like ciprofloxacin (B1669076) in the presence of hydrogen peroxide. mdpi.com The catalytic mechanism is believed to involve Fenton-type chemistry, where the ferrocene/ferrocenium redox couple facilitates the generation of highly reactive hydroxyl radicals. mdpi.com Similarly, a ferrocene-containing silicotungstate has been used as a heterogeneous photocatalyst to degrade 4-chlorophenol. mdpi.com
Ferrocene has also been supported on activated carbon to create a versatile catalyst for the synthesis of 1,5-benzodiazepines. researchgate.net This solid catalyst demonstrates high activity and selectivity under solvent-free conditions, highlighting the potential of heterogenized ferrocene systems in green chemistry. researchgate.net
Materials Science Innovations
The ease of incorporating the ferrocene moiety into various molecular structures via this compound has led to the development of novel materials with unique properties. These materials include redox-active polymers and porous metal-organic frameworks (MOFs).
Ferrocene-containing polymers are a significant class of redox-responsive materials. mdpi.com They can be synthesized by the polymerization of ferrocenyl monomers or by post-polymerization modification using reactive ferrocene derivatives. These polymers are investigated for applications such as sensors, electroactive materials, and burning rate catalysts for solid propellants. mdpi.com The ability to switch the charge state of the polymer backbone by oxidizing the ferrocene units allows for tuning of the material's optical, electronic, and solubility properties.
In the realm of porous materials, ferrocene-based ligands derived from this compound can be used as building blocks for the synthesis of MOFs. mdpi.comnih.gov These ferrocene-based MOFs combine the porosity of the framework with the electrochemical activity of the ferrocene units. Such materials are being explored for applications in gas storage, separation, and as catalysts for reactions like oxygen evolution in water splitting. mdpi.comnih.gov The integration of ferrocene into the MOF structure can also be achieved by post-synthetic modification, where this compound could be reacted with functional groups on the MOF linkers. udel.edu
| Material Type | Precursor/Building Block | Key Property | Potential Application |
| Redox-Active Polymers | Ferrocenyl monomers/initiators | Reversible redox behavior | Sensors, Electroactive materials, Propellants mdpi.com |
| Ferrocene-Based MOFs | Ferrocene-dicarboxylate linkers | Porosity & Redox-activity | Gas storage, Catalysis, Water splitting mdpi.comnih.gov |
| Heterogeneous Catalysts | Ferrocene on Silica/Carbon | Catalytic activity, Recyclability | Water treatment, Organic synthesis mdpi.comresearchgate.net |
Table 3: Materials Science Applications of Ferrocene Derivatives.
Development of Electroactive Materials
The inherent redox activity of the ferrocene/ferrocenium (Fc/Fc⁺) couple makes it an exceptional component for the design of electroactive materials. This compound is a key precursor in this field, allowing for the incorporation of the ferrocene unit into polymeric structures, either as a pendant group or within the main chain. These ferrocene-containing polymers are at the forefront of research for applications in energy storage and electronics.
One significant area of development is in redox-active polymers for battery applications. Hyperbranched polymers synthesized using ferrocene derivatives have been investigated as high-capacity anode materials for lithium-ion batteries (LIBs). chemistryviews.org These materials can exhibit high specific capacities and stable charge-discharge performance over numerous cycles. chemistryviews.org For instance, certain spherical ferrocene-based hyperbranched polymers have demonstrated a high capacity of 755.2 mA h g⁻¹, with stable performance for over 200 cycles. chemistryviews.orgchimia.ch
Furthermore, this compound can be used to synthesize ferrocene-functionalized monomers that are subsequently polymerized to create electroactive polymers. For example, reaction with appropriate alcohols or amines can yield ferrocene-containing acrylates or acrylamides, which can then be polymerized. Another approach involves the synthesis of ferrocene-based polythiophenes. researchgate.netnih.gov These materials combine the excellent redox properties of ferrocene with the conductivity of polythiophene, making them suitable for a range of electrochemical applications. researchgate.netnih.gov The electrochemical properties of these polymers can be tuned by altering factors such as the solvent, electrolyte composition, and potential scan rates. researchgate.net
Conjugated microporous polymers (CMPs) incorporating ferrocene units are another class of electroactive materials with potential applications in energy storage, such as supercapacitors. acs.org These materials can possess high surface areas and redox-active sites, which facilitate rapid redox processes and contribute to their capacitive performance. acs.org For example, a CMP synthesized from 1,1'-diacetylferrocene and tris(4-aminophenyl)amine (B13937) (TPA-NH2), denoted as TPA-FC CMP, has shown a specific capacitance of 129 F g⁻¹ with 96% capacitance retention after 5000 cycles. acs.org
The development of redox-active polymers through techniques like step-by-step synthesis on electrode surfaces allows for precise control over the polymer structure and thickness, which is crucial for optimizing electrochemical performance in devices like redox capacitors. acs.orgacademie-sciences.frmdpi.com
Table 1: Performance of a Ferrocene-Based Hyperbranched Polymer in a Lithium-Ion Battery
| Parameter | Value | Reference |
|---|---|---|
| Specific Capacity | 755.2 mA h g⁻¹ | chemistryviews.orgchimia.ch |
| Cycle Stability | > 200 cycles | chemistryviews.orgchimia.ch |
Chemical Sensing Platforms (non-biological/environmental analyte focus)
The sensitivity of the ferrocene redox potential to its local electronic environment makes it an excellent signaling unit in chemical sensors. Derivatives of this compound, such as amides and esters, can be designed to act as receptors for specific non-biological or non-environmental analytes like metal cations and anions. The binding of an analyte to the receptor site perturbs the electronic environment of the ferrocene unit, resulting in a measurable shift in its redox potential.
Ferrocene-based receptors have been developed for the electrochemical sensing of a variety of anions, including chloride (Cl⁻), bromide (Br⁻), nitrate (B79036) (NO₃⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). chemistryviews.org The receptor's design often incorporates hydrogen-bonding motifs, such as amide or urea (B33335) groups, which can be introduced via reaction with this compound. chemistryviews.org Upon anion binding through hydrogen bonds, the electron density around the ferrocene core increases, leading to a cathodic (negative) shift in the Fc/Fc⁺ redox potential. chemistryviews.org The magnitude of this shift can be correlated with the concentration of the analyte.
For instance, ferrocene-functionalized receptors with urea groups have shown significant negative potential shifts upon binding with anions like Cl⁻, benzoate (B1203000) (Bz⁻), and H₂PO₄⁻. chemistryviews.org Similarly, ferrocene-containing macrocycles and rotaxanes have demonstrated selective recognition of anions. chemistryviews.org
In the realm of cation sensing, ferrocene derivatives can be designed with chelating groups that selectively bind to metal ions. researchgate.netnih.govacs.org The binding of a metal cation to a receptor site in close proximity to the ferrocene unit typically withdraws electron density, causing an anodic (positive) shift in the redox potential. nih.gov Ferrocene derivatives containing oxazoline (B21484) and imine substituents have been shown to be effective voltammetric sensors for Mg²⁺ and Ca²⁺ ions. nih.gov For example, the addition of Mg²⁺ or Ca²⁺ to solutions of certain ferrocenyl-oxazoline derivatives resulted in the appearance of a new redox peak shifted positively by 310–360 mV. nih.gov
The selectivity of these sensors can be tuned by modifying the structure of the receptor to favor binding with specific ions. For example, ferrocene-pentakis(phenylthio)benzene dyads have been shown to be highly selective for Pb²⁺ cations, with an anodic shift of 125 mV upon complexation. acs.org
Table 2: Electrochemical Potential Shifts in Ferrocene-Based Sensors upon Analyte Binding
| Sensor Type | Analyte | Potential Shift (mV) | Reference |
|---|---|---|---|
| Ferrocenyl-oxazoline derivative | Mg²⁺/Ca²⁺ | +310 to +360 | nih.gov |
| Ferrocene-pentakis(phenylthio)benzene dyad | Pb²⁺ | +125 | acs.org |
| Ferrocene-functionalized urea receptor | Cl⁻ | -115 | chemistryviews.org |
| Ferrocene-functionalized urea receptor | H₂PO₄⁻ | -250 | chemistryviews.org |
Molecular Devices and Switches
The ability of ferrocene derivatives to switch between two stable states (neutral and oxidized) in response to external stimuli makes them ideal components for molecular devices and switches. This compound is instrumental in synthesizing these molecules by allowing the ferrocene unit to be integrated into larger, functional architectures.
Redox-switchable molecular devices can be created where the oxidation state of the ferrocene core controls another property of the molecule, such as its conformation or its ability to bind a guest. academie-sciences.fr For example, 1,1'-ferrocenedicarboxylic acid, which can be synthesized from the corresponding acyl chloride, acts as a pH-driven molecular switch. chemistryviews.org In its deprotonated form, electrostatic repulsion between the carboxylate groups forces the cyclopentadienyl (B1206354) rings into a transoid conformation. Upon protonation, hydrogen bonding favors a cisoid conformation. chemistryviews.org
Ferrocene derivatives have also been incorporated into more complex systems like rotaxanes and catenanes, where the redox state of the ferrocene can be used to control the position of the macrocyclic ring. rsc.org This forms the basis of molecular shuttles and other molecular machines. rsc.orgchimia.ch
The synthesis of these complex molecular switches often involves the use of this compound to form stable amide or ester linkages. For example, redox-dependent conformational switching has been demonstrated in diphenylacetylene (B1204595) derivatives where the ferrocene unit was introduced via an amide coupling reaction with ferrocenoyl chloride.
Applications in High-Density Information Storage
The bistable nature of the ferrocene/ferrocenium redox couple is also being exploited for the development of high-density information storage and molecular memory devices. researchgate.netnih.gov The two distinct redox states can correspond to the "0" and "1" of a binary data bit. This compound is a key starting material for synthesizing the polymers and molecules used in these applications.
Ferrocene-containing polymers have been shown to exhibit non-volatile memory effects. nih.govcore.ac.uk In a typical device, a thin film of the polymer is sandwiched between two electrodes. Applying a voltage can switch the material between a high-resistance ("OFF") state and a low-resistance ("ON") state. chimia.chnih.gov This switching is attributed to the redox transition of the ferrocene units within the polymer matrix. academie-sciences.fr
Both conjugated and non-conjugated polymers containing ferrocene have been investigated for memory applications. nih.govcore.ac.uk For instance, poly(fluorenylethynylene)s with ferrocene moieties in the main chain have demonstrated flash memory or "write-once-read-many-times" (WORM) memory behavior, depending on the other comonomers. nih.gov Non-conjugated ferrocene-containing copolymers have also shown promising flash memory characteristics, with high ON/OFF current ratios and long retention times. core.ac.uk
Small molecules containing ferrocene have also been explored for memory applications. chemistryviews.orgacs.org For example, ferrocene covalently bonded to reduced graphene oxide has been used to create a non-volatile resistive memory device. chemistryviews.org The ferrocene provides the redox-active charge storage centers, while the reduced graphene oxide provides a conductive and stable matrix. chemistryviews.org The synthesis of such a material would likely involve the functionalization of graphene oxide with an amine-terminated molecule, followed by reaction with this compound to attach the ferrocene units.
Table 3: Memory Characteristics of a Non-Conjugated Ferrocene-Containing Copolymer (FcCP1)
| Parameter | Value | Reference |
|---|---|---|
| Memory Type | Flash | core.ac.uk |
| ON/OFF Current Ratio | 10³ to 10⁴ | core.ac.uk |
| Threshold Voltage | -0.6 V | core.ac.uk |
| Retention Time | > 10⁴ s | core.ac.uk |
Liquid Crystalline Ferrocene Systems
The incorporation of the ferrocene unit into liquid crystalline molecules, or mesogens, leads to materials that combine the properties of liquid crystals (anisotropy, self-assembly) with the redox activity of the organometallic moiety. This compound provides a convenient route to synthesize these materials by allowing the attachment of mesogenic groups (rod-like or disc-like units) to the ferrocene core via ester or amide linkages.
The mesomorphic behavior of ferrocene-containing liquid crystals is highly dependent on the substitution pattern. chimia.chresearchgate.netcore.ac.uk For calamitic (rod-like) mesogens, 1,3-disubstituted ferrocenes tend to exhibit the highest propensity for liquid crystalline behavior due to their greater molecular anisotropy compared to 1,1'- and 1,2-disubstituted isomers. chimia.chresearchgate.netcore.ac.uk The 1,1'-disubstitution pattern creates a "step" in the molecular structure, reducing anisotropy, while 1,2-disubstitution leads to a "hairpin" shape that is not conducive to forming liquid crystalline phases. chimia.chresearchgate.netcore.ac.uk
A key feature of these systems is their redox-switchable mesomorphism. researchgate.netacs.org The neutral ferrocene derivative may not be liquid crystalline, but upon oxidation to the ferrocenium ion, the change in charge and counterion association can induce the formation of a liquid crystalline phase. acs.org For example, a non-mesomorphic ferrocene derivative, upon oxidation, was found to exhibit a monotropic columnar phase. acs.org This ability to switch the liquid crystalline properties with an electrical stimulus opens up possibilities for electro-optical applications. nih.govnih.gov
Chiral ferrocene derivatives have also been used as dopants in liquid crystal hosts to create cholesteric liquid crystals with tunable reflective properties. nih.govnih.gov The redox state of the chiral ferrocene dopant can influence the helical twisting power and thus the reflection color of the liquid crystal. chemistryviews.orgnih.gov In one study, the redox-switching of a ferrocene-based chiral dopant allowed for the tuning of the liquid crystal's reflection color by up to 84 nm. chemistryviews.orgnih.gov The synthesis of such advanced materials can involve the use of acyl chlorides, such as substituted benzoyl chlorides, in Friedel-Crafts reactions with ferrocene, demonstrating a synthetic strategy analogous to what could be employed with this compound. chemistryviews.org
Table 4: Influence of Substitution Pattern on Liquid Crystalline Tendency in Disubstituted Ferrocenes
| Substitution Pattern | Effect on Molecular Shape | Liquid Crystalline Tendency | Reference |
|---|---|---|---|
| 1,3- | Highest molecular anisotropy | Highest | chimia.chresearchgate.netcore.ac.uk |
| 1,1'- | "Stepped" structure, reduced anisotropy | Intermediate | chimia.chresearchgate.netcore.ac.uk |
| 1,2- | "Hairpin" structure, lacks anisotropy | Lowest | chimia.chresearchgate.netcore.ac.uk |
Spectroscopic and Electrochemical Characterization Methodologies in Chlorocarbonyl Ferrocene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural analysis of chlorocarbonyl ferrocene (B1249389), offering a window into the electronic environment of its constituent atoms.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for characterizing the arrangement of protons within the chlorocarbonyl ferrocene molecule. The spectrum provides distinct signals corresponding to the protons on the unsubstituted and substituted cyclopentadienyl (B1206354) (Cp) rings.
A typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a singlet at approximately 4.36 ppm, which is attributed to the five equivalent protons of the unsubstituted Cp ring. The substituted Cp ring gives rise to two signals, typically appearing as singlets at around 4.66 ppm and 4.94 ppm, each integrating to two protons. This pattern arises from the protons on the substituted ring, which are chemically non-equivalent due to the presence of the chlorocarbonyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.36 | Singlet | 5H | Unsubstituted Cyclopentadienyl Ring (C₅H₅) |
| 4.66 | Singlet | 2H | Substituted Cyclopentadienyl Ring (C₅H₄) |
| 4.94 | Singlet | 2H | Substituted Cyclopentadienyl Ring (C₅H₄) |
¹³C NMR Spectroscopic Analysis
The carbon atoms of the unsubstituted Cp ring are expected to produce a single resonance peak. The substituted Cp ring will show distinct signals for the carbon atom attached to the chlorocarbonyl group (ipso-carbon) and the other four carbon atoms. The carbonyl carbon of the chlorocarbonyl group will also have a characteristic chemical shift in the downfield region of the spectrum. For comparison, the ¹³C NMR spectrum of unsubstituted ferrocene shows a single peak at approximately 68 ppm. In substituted ferrocenes, the ipso-carbon (the carbon atom of the Cp ring bonded to the substituent) and the carbonyl carbon of an acyl group typically appear at significantly different chemical shifts. For instance, in other acyl ferrocenes, the carbonyl carbon signal can be found in the range of 170-200 ppm.
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
|---|---|
| Unsubstituted Cyclopentadienyl Ring (C₅H₅) | ~69-72 |
| Substituted Cyclopentadienyl Ring (C₅H₄) | ~70-90 (for CH carbons) |
| Ipso-carbon (C-COCl) | ~75-85 |
| Carbonyl Carbon (C=O) | ~165-175 |
Variable-Temperature NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic processes in molecules, such as conformational changes. In ferrocene derivatives, rotation around the bond connecting the substituent to the cyclopentadienyl ring can be studied using this method. rsc.org
For this compound, VT-NMR studies could provide insights into the rotational barrier of the chlorocarbonyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation would also increase, leading to the coalescence of these signals into a single, averaged peak. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process. While specific VT-NMR data for this compound is not extensively documented, studies on analogous ferrocene derivatives with carbonyl-containing substituents have revealed rotational barriers, providing a basis for understanding the potential conformational dynamics in this compound. rsc.org
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is particularly useful for identifying the presence of the carbonyl group in this compound due to its strong and characteristic absorption. The C=O stretching vibration in acid chlorides typically appears in the region of 1770-1815 cm⁻¹. The exact position of this band is influenced by electronic and steric effects of the substituents.
In this compound, the key IR absorption band is that of the carbonyl (C=O) stretch. This band is expected to be strong and sharp. General literature on acyl ferrocenes suggests that the C=O stretching frequency is sensitive to the electronic nature of the ferrocenyl group. The electron-donating nature of the ferrocenyl moiety can influence the bond order of the carbonyl group, thus affecting its vibrational frequency.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Carbonyl) | 1770 - 1815 | Strong |
| C-H Stretch (Cp rings) | ~3100 | Medium |
| C=C Stretch (Cp rings) | ~1410, ~1108 | Medium |
| Fe-Cp Stretch | ~480-500 | Weak |
Raman Spectroscopic Investigations
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy can be used to probe the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum.
The Raman spectrum of ferrocene itself is well-characterized, with strong bands corresponding to the symmetric breathing of the cyclopentadienyl rings. In this compound, the introduction of the chlorocarbonyl substituent would lead to changes in the Raman spectrum. New bands associated with the vibrations of the C-COCl fragment would be expected. Furthermore, the symmetry of the molecule is lowered upon substitution, which can lead to the activation of Raman bands that are silent in the spectrum of unsubstituted ferrocene. While specific Raman data for this compound is scarce, studies on other ferrocene derivatives have demonstrated the utility of this technique in providing detailed structural information.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) crystallography is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of this compound, this methodology provides invaluable insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting structural data is crucial for understanding the compound's reactivity, physical properties, and for the rational design of new ferrocene-based materials.
The process of X-ray crystallography involves irradiating a single crystal of this compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction data, researchers can construct an electron density map of the molecule and refine a structural model that accurately represents the atomic positions.
The table below presents typical crystallographic parameters that would be determined for this compound, based on general knowledge of ferrocene derivatives.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic, Orthorhombic, or Triclinic |
| Space Group | e.g., P2₁/c, Pbca, P-1 |
| Unit Cell Dimensions (Å) | a, b, c dimensions defining the unit cell |
| Unit Cell Angles (°) | α, β, γ angles defining the unit cell |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |
| Fe-C(Cp) bond lengths (Å) | Typically in the range of 2.02 - 2.06 Å |
| C-C(Cp) bond lengths (Å) | Averaging around 1.40 - 1.43 Å |
| Cp ring conformation | Eclipsed, staggered, or intermediate twist angle |
| Intermolecular contacts | Presence of hydrogen bonds or other non-covalent interactions |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, MS provides definitive confirmation of its molecular formula and offers insights into its stability and fragmentation pathways under ionization.
In a typical mass spectrometry experiment, molecules of this compound are introduced into the instrument and ionized by one of several methods, such as electron ionization (EI) or electrospray ionization (ESI). The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. Given the isotopic distribution of iron and chlorine, this peak would be accompanied by characteristic isotopic peaks (e.g., [M+2]⁺), which can aid in confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula.
Under the energetic conditions of techniques like EI, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the chlorocarbonyl group, the cyclopentadienyl rings, or parts of these moieties.
The table below outlines the expected major ions and their corresponding m/z values in the mass spectrum of this compound (C₁₁H₉ClFeO).
| Ion Fragment | Proposed Structure | Expected m/z (for most abundant isotopes) |
| [C₁₁H₉ClFeO]⁺ | Molecular ion of this compound | 248 |
| [C₁₀H₉FeO]⁺ | Loss of Cl | 213 |
| [C₁₀H₉Fe]⁺ | Loss of COCl | 185 |
| [C₅H₅Fe]⁺ | Ferrocenyl cation | 121 |
| [C₅H₅]⁺ | Cyclopentadienyl cation | 65 |
| [Fe]⁺ | Iron cation | 56 |
Studies on ferrocene and its derivatives have shown that the ferrocenyl moiety is relatively stable, often appearing as a prominent peak in the mass spectrum. scirp.orgresearchgate.net The fragmentation of substituted ferrocenes can be influenced by the nature of the substituent. scirp.org For instance, the electron-withdrawing chlorocarbonyl group might influence the fragmentation pathways compared to ferrocenes with electron-donating groups.
Electrochemical Characterization Techniques
The electrochemical behavior of this compound is of significant interest due to the well-defined and reversible redox chemistry of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple. nih.gov Electrochemical techniques are employed to study the electron transfer properties of the compound, providing information on its redox potential, the stability of its oxidized and reduced forms, and the kinetics of electron transfer.
Cyclic Voltammetry for Redox Potential Determination and Reversibility Studies
Cyclic voltammetry (CV) is the most widely used technique for investigating the electrochemical properties of ferrocene derivatives. nih.govresearchgate.net In a CV experiment, the potential of a working electrode immersed in a solution containing this compound and a supporting electrolyte is swept linearly with time between two set potentials, and the resulting current is measured.
The cyclic voltammogram of a reversible one-electron process, such as the oxidation of ferrocene, is characterized by a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The formal reduction potential (E°'), a measure of the ease of electron transfer, can be estimated from the average of the anodic and cathodic peak potentials (Epa and Epc). The separation between these peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron transfer, ΔEp is theoretically 59 mV at room temperature. researchgate.net
The electron-withdrawing nature of the chlorocarbonyl group is expected to make the oxidation of the iron center in this compound more difficult compared to unsubstituted ferrocene. This would result in a higher oxidation potential. The magnitude of this shift provides a quantitative measure of the electronic effect of the substituent.
The table below summarizes key parameters obtained from a typical cyclic voltammetry experiment on a ferrocene derivative.
| Parameter | Description | Typical Information for a Ferrocene Derivative |
| Anodic Peak Potential (Epa) | Potential at which the maximum oxidation current is observed. | Influenced by the substituent; higher for electron-withdrawing groups. |
| Cathodic Peak Potential (Epc) | Potential at which the maximum reduction current is observed. | Influenced by the substituent. |
| Formal Potential (E°') | (Epa + Epc) / 2; thermodynamic measure of the redox couple's potential. | A key parameter for comparing the electronic properties of different ferrocene derivatives. |
| Peak Separation (ΔEp) | Epa - Epc; indicates the reversibility of the electron transfer process. | Close to 59 mV for a reversible one-electron process. |
| Anodic Peak Current (ipa) | Magnitude of the oxidation current. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |
| Cathodic Peak Current (ipc) | Magnitude of the reduction current. | For a reversible process, the ratio of ipc/ipa is approximately 1. |
By studying the cyclic voltammograms at various scan rates, information about the stability of the electrochemically generated ferrocenium species and the kinetics of the electron transfer can be obtained.
Chronoamperometry and Chronocoulometry
Chronoamperometry and chronocoulometry are electrochemical techniques that involve stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current (chronoamperometry) or charge (chronocoulometry) as a function of time.
In the context of this compound research, chronoamperometry can be used to determine the diffusion coefficient of the molecule in a particular solvent and supporting electrolyte system. researchgate.net The current decay following the potential step is described by the Cottrell equation, which relates the current to the concentration of the electroactive species, the diffusion coefficient, and time.
Chronocoulometry, which is the integral of the chronoamperometric response, is often preferred for accurate measurements of the total charge passed during the experiment. This can be used to determine the number of electrons involved in the redox process and to study adsorption or other surface phenomena at the electrode.
Spectroelectrochemical Methods for In Situ Analysis
Spectroelectrochemical methods combine spectroscopic techniques with electrochemistry to provide in situ characterization of the species generated at the electrode surface. acs.org This allows for the direct observation of changes in the electronic structure and molecular properties of this compound as it undergoes oxidation or reduction.
Commonly employed spectroelectrochemical techniques include UV-Vis, infrared (IR), and electron paramagnetic resonance (EPR) spectroscopy coupled with an electrochemical cell. For instance, in UV-Vis spectroelectrochemistry, changes in the absorption spectrum of the solution near the electrode are monitored as the potential is varied. The oxidation of ferrocene to the ferrocenium ion is accompanied by distinct changes in the UV-Vis spectrum, allowing for the correlation of spectroscopic and electrochemical data.
IR spectroelectrochemistry can provide information about changes in the vibrational modes of the molecule upon electron transfer. acs.org This is particularly useful for studying the effect of oxidation on the carbonyl stretching frequency of the chlorocarbonyl group in this compound.
EPR spectroelectrochemistry is a powerful tool for studying paramagnetic species. Since the ferrocenium ion is paramagnetic, this technique can be used to characterize the electronic structure of the oxidized form of this compound.
Theoretical and Computational Investigations of Chlorocarbonyl Ferrocene Systems
Molecular Mechanics Calculations for Conformation and Host-Guest Interactions
Molecular mechanics (MM) serves as an efficient computational method for exploring the conformational landscape of large molecules and supramolecular assemblies. While specific MM force fields for isolated chlorocarbonyl ferrocene (B1249389) are not commonly detailed, the principles are well-established through studies of various ferrocene derivatives. researchgate.net These calculations are particularly valuable for predicting the preferred conformations (e.g., eclipsed, staggered, or twisted) of the cyclopentadienyl (B1206354) (Cp) rings and the orientation of substituents. The rotation of the Cp rings in ferrocene has a very low energy barrier (approx. 4 kJ/mol), allowing for significant conformational flexibility. whiterose.ac.uk
The true utility of molecular mechanics in the context of chlorocarbonyl ferrocene is demonstrated in the study of larger host-guest systems synthesized from it. This compound and its disubstituted analogue, 1,1'-bis(chlorocarbonyl)ferrocene, are key precursors for creating redox-active receptors, cavitands, and macrocycles. utwente.nl For example, the condensation of 1,1'-bis(chlorocarbonyl)ferrocene with diols has been used to create oxaferrocenophanes. utwente.nl
Molecular mechanics calculations have been applied to these resulting macrocyclic structures to:
Determine Cavity Size and Shape: Modeling helps understand the geometry of the host molecule's cavity.
Analyze Conformational Energy: Calculations can map the potential energy surface of the macrocycle, identifying the most stable conformations for guest binding.
Simulate Host-Guest Complexation: MM can be used to dock guest molecules within the host's cavity and estimate the stability and nature of the resulting complex.
These computational approaches have been instrumental in designing and understanding ferrocene-containing host molecules capable of selectively binding anions or other small molecules, where the ferrocene unit acts as an electrochemical reporter.
| System Type | Computational Goal | Key Findings/Applications | Reference |
|---|---|---|---|
| Alkylferrocene Derivatives | Conformational Analysis | Analysis of ring-ring and ring-substituent conformations, often showing good agreement with experimental (X-ray, electron diffraction) data. | researchgate.net |
| Ferrocene-based Macrocycles (Ferrocenophanes) | Conformational Energy Surface | Used to understand the intramolecular interconversion mechanisms and predict stable conformers. | utwente.nl |
| Redox-Active Cavitands | Host-Guest Interactions | Modeling of the host cavity and its interaction with guest molecules like dichloromethane (B109758). | utwente.nl |
Quantum Chemical Studies
Quantum chemical methods provide a more detailed and fundamental understanding of molecular systems by solving approximations of the Schrödinger equation. These methods are essential for elucidating the electronic structure, molecular properties, and reactivity profiles of compounds like this compound.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for organometallic systems due to its favorable balance of accuracy and computational cost. For ferrocene and its derivatives, DFT calculations are routinely used to investigate their electronic structure and predict reactivity.
The introduction of an electron-withdrawing chlorocarbonyl (-COCl) group to the cyclopentadienyl ring significantly impacts the electronic properties of the ferrocene core. DFT studies on related acyl ferrocenes and ferrocene-based heterocycles, often prepared from this compound, reveal consistent trends. whiterose.ac.ukrsc.orgrsc.org
Key findings from DFT studies on such systems include:
Frontier Molecular Orbitals: In substituted ferrocenes, the Highest Occupied Molecular Orbital (HOMO) is typically metal-centered, retaining significant Fe 3d-orbital character. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) tends to be localized on the cyclopentadienyl ligands and their substituents. whiterose.ac.uk The energy of these orbitals is crucial for determining the redox potential and optical properties.
Electronic Effects of Substituents: Electron-withdrawing groups, such as the carbonyl in the chlorocarbonyl moiety, lower the energy of the frontier orbitals. This makes the ferrocene unit more difficult to oxidize compared to unsubstituted ferrocene.
Reactivity Prediction: DFT can be used to model reaction mechanisms. For instance, in the acylation of nucleobases with this compound, DFT calculations of Fukui functions and molecular orbital coefficients have been used to predict the regioselectivity of the reaction (e.g., attack at N7 vs. N9 in purines), explaining how steric and electronic factors guide the synthetic outcome. nih.gov
Geometric Parameters: DFT calculations can accurately reproduce experimental molecular geometries obtained from X-ray diffraction, providing confidence in the computational model. rsc.orgrsc.org
| System | Computational Method | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| Ferrocene | DFT (BP86/TZP) | Molecular Orbitals | The HOMO is metal-based (Fe 3d), while the LUMO (e1g) is an antibonding combination of Fe d-orbitals and ligand π-orbitals. | tu-braunschweig.de |
| 2-Ferrocenyl-4(3H)-quinazolinone | DFT | Optimized Geometry | Calculations reproduced the experimental X-ray diffraction geometry well. | rsc.orgrsc.org |
| N6-substituted Adenine Anions | DFT | Fukui Functions / MO Coefficients | Indicated that the N7 atom was the most nucleophilic site for reaction with this compound. | nih.gov |
| Ferrocenylcarboxylato-bridged Lanthanide Complexes | DFT (B3LYP/def2-TZVP) | Redox Event Ordering | Calculations showed that the spatial distance to the last redox center, not the binding mode, was decisive for the oxidation sequence. | nih.gov |
Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and post-HF methods, offer a systematically improvable hierarchy of theory for computing molecular properties. While more computationally demanding than DFT, they can provide benchmark data. For systems involving ferrocene, ab initio methods have been used, though DFT is more common for larger molecules.
In the context of this compound derivatives, these calculations can be applied to:
Determine Accurate Geometries: High-level ab initio calculations can yield very precise bond lengths and angles.
Calculate Spectroscopic Properties: Methods like Time-Dependent DFT (TD-DFT), which shares a conceptual framework with ab initio approaches, are used to predict UV-Vis absorption spectra. nih.gov For ferrocene derivatives, these calculations help assign the characteristic electronic transitions, such as the d-d transitions of the iron center.
Investigate Interaction Energies: In host-guest complexes derived from this compound, ab initio methods can provide highly accurate calculations of the binding energy between the host and guest, dissecting the contributions from electrostatics, dispersion, and charge transfer.
For example, a computational study of a host-guest complex might use DFT for geometry optimization and then employ higher-level methods to refine the electronic energies and properties of the system.
Computational Modeling of Redox Processes and Electron Transfer Mechanisms
The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple is a cornerstone of organometallic electrochemistry due to its well-behaved, reversible one-electron oxidation. whiterose.ac.uk The precise redox potential is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. This compound, possessing an electron-withdrawing group, is expected to have a higher oxidation potential than unsubstituted ferrocene.
Computational modeling, primarily using DFT, is a powerful tool for predicting and understanding these redox processes.
Predicting Redox Potentials: DFT calculations can estimate the oxidation potential of a ferrocene derivative by calculating the energy difference between the neutral (Fe²⁺) and oxidized (Fe³⁺) states. When combined with a solvation model (like the Polarizable Continuum Model, PCM), these predictions can show good correlation with experimental values obtained from techniques like cyclic voltammetry (CV). nih.gov
Analyzing Electron Transfer: In systems with multiple ferrocene units, often linked together using precursors like 1,1'-bis(chlorocarbonyl)ferrocene, computational models can help decipher the mechanism of electron transfer. DFT calculations on multinuclear lanthanide complexes with ferrocenylcarboxylato bridges have been used to assign the order of the multiple redox events observed in CV experiments. nih.gov
Spectroelectrochemistry Simulation: TD-DFT calculations can be performed on both the reduced and oxidized forms of a ferrocene derivative. This allows for the simulation of the UV-Vis spectra of both species, aiding the interpretation of spectroelectrochemical experiments where spectral changes are monitored as the potential is swept. nih.gov
These computational models are vital for the rational design of ferrocene-based electrochemical sensors, where a specific binding event is intended to cause a measurable shift in the redox potential. Studies on ferrocene-pyrene dyads with amide/sulfonamide binding sites, synthesized using this compound, have utilized these methods to understand the electrochemical response upon anion binding. rsc.org
Future Research Directions and Emerging Perspectives on Chlorocarbonyl Ferrocene Chemistry
Exploration of Novel Synthetic Pathways
The reactivity of the chlorocarbonyl group makes chlorocarbonyl ferrocene (B1249389) a versatile starting point for a vast array of derivatives through reactions with nucleophiles like amines and alcohols. acs.org Future research, however, is moving beyond these conventional reactions to explore more sophisticated and efficient synthetic strategies.
One promising area is the development of advanced, microwave-assisted synthetic protocols. nih.gov These methods can significantly reduce reaction times and improve yields for the synthesis of complex ferrocenyl derivatives, such as ferrocenyl-functionalized triazoles. nih.gov Another area of focus is the use of alternative reagents for the synthesis of chlorocarbonyl ferrocene itself, such as the use of triphosgene, which offers a convenient route from either ferrocene or ferrocenecarboxylic acid. researchgate.net
The synthesis of macrocycles and other complex architectures containing the ferrocene unit is a significant challenge and a key direction for future research. whiterose.ac.uk The development of methods like successive ring expansion (SuRE) could enable the creation of novel ferrocene-containing macrocycles, although challenges remain in managing the reactivity of the acyl chloride in proximity to the cyclopentadienyl (B1206354) ring. whiterose.ac.uk Furthermore, the synthesis of bridged ferrocene derivatives, known as ansa-ferrocenes or ferrocenophanes, presents a more complex synthetic challenge but could lead to compounds with enhanced biological and material properties. nih.gov
Research is also focused on creating heterobimetallic complexes, where the distinct reactivity of this compound compared to its cationic cobaltocenium analogue is exploited to build complex molecular structures. acs.org This approach serves as a model for the synthesis of advanced structures like heteromultimetallic dendrimers. acs.orgresearchgate.net
| Synthetic Target | Precursor(s) | Key Method/Observation | Potential Application |
| Ferrocenyl-functionalized triazoles | 2-amino-5-substituted-1,3,4-thiadiazole, α-bromoacetylferrocene | Microwave-assisted synthesis | Medicinal Chemistry |
| Heterobimetallic Complexes | This compound, (Chlorocarbonyl)cobaltocenium, 1,4-diaminobutane | Exploiting reactivity differences between neutral and cationic metallocenes acs.org | Redox-active macromolecules, Anion receptors acs.org |
| Ansa-ferrocenes (Ferrocenophanes) | Various ferrocene derivatives | Advanced synthetic protocols involving bridging of cyclopentadienyl rings nih.gov | Enhanced biological activity nih.gov |
| Ferrocene-containing Macrocycles | Ferrocene-based starting materials with acid chloride functionality | Successive Ring Expansion (SuRE) whiterose.ac.uk | Redox-active sensors, Molecular machines whiterose.ac.uk |
Integration into Advanced Functional Materials
The unique electronic and physical properties of the ferrocene moiety—namely its thermal stability and reversible redox behavior—make it a highly desirable component in advanced functional materials. rsc.orgnih.gov this compound is a key intermediate for incorporating this functionality into larger systems like polymers, nanoparticles, and metal-organic frameworks (MOFs). nih.govresearchgate.net
A major avenue of research is the development of ferrocene-containing polymers. The polycondensation of 1,1'-bis(chlorocarbonyl)ferrocene with various diols or diamines leads to polyesters and polyamides with the ferrocene unit in the main chain. tandfonline.com These materials are being investigated for applications as redox-responsive materials, liquid crystals, and electroactive materials for energy storage. tandfonline.comnumberanalytics.com For instance, poly(ferrocenylsilanes), accessible through derivatives, are a well-studied class of redox-active polymers. tandfonline.com
Metal-Organic Frameworks (MOFs) that incorporate ferrocene-based linkers are another burgeoning field. researchgate.net These materials combine the inherent porosity of MOFs with the electrochemical activity of ferrocene. researchgate.net Ligands such as 1,1'-ferrocenedicarboxylic acid, which can be derived from this compound chemistry, are used to construct these frameworks. nih.govacs.org Such MOFs show potential in catalysis, gas separation, and as electrode materials. researchgate.netscilit.com Recent studies have explored the structural transformation of cobalt- and ferrocene-based MOFs during electrochemical processes like the oxygen evolution reaction (OER), demonstrating their dynamic nature and catalytic potential. nih.govacs.org
The creation of ferrocene-based nanomaterials is also a key future direction. numberanalytics.com These materials could lead to breakthroughs in sensing technologies, energy storage, and electrochromic devices like smart windows. numberanalytics.comnumberanalytics.com The ability to functionalize surfaces, for example by creating self-assembled monolayers (SAMs) of ferrocene derivatives on gold, opens up possibilities in molecular electronics and biosensing. bham.ac.uk
| Material Type | Key Ferrocene Precursor/Linker | Synthesis Method | Emerging Application |
| Redox Polymers | 1,1'-Bis(chlorocarbonyl)ferrocene | Solution Polycondensation tandfonline.com | Energy Storage, Electrochromic Devices numberanalytics.comnumberanalytics.com |
| Metal-Organic Frameworks (MOFs) | 1,1'-Ferrocenedicarboxylic acid | Solvothermal Synthesis nih.govacs.org | Catalysis (e.g., OER), Gas Separation researchgate.netscilit.com |
| Liquid Crystals | Ferrocene esters (from this compound) | Acylation of mesogenic alcohols arkat-usa.orgtandfonline.com | Switchable Optical Materials tandfonline.com |
| Self-Assembled Monolayers (SAMs) | Ferrocene-amides of lipoic acid | Surface deposition on gold bham.ac.uk | Electrochemical Sensors, Molecular Electronics bham.ac.uk |
Untapped Catalytic Potential
While ferrocene's role in materials science is well-established, its full catalytic potential, particularly that of its derivatives accessible from this compound, remains an area ripe for exploration. The iron center in ferrocene can undergo reversible one-electron oxidation to the ferrocenium (B1229745) ion, a property that is central to its emerging catalytic applications. mdpi.comnih.gov
A key area of future research is redox-switchable catalysis. scilit.commdpi.com In this concept, the catalytic activity of a complex is turned "on" or "off" by changing the oxidation state of the ferrocene unit. This allows for precise control over chemical reactions. Ligands derived from this compound can be designed to coordinate with other catalytically active metals, with the ferrocene unit acting as a redox switch. scilit.com
The ferrocenium cation itself can function as a Lewis acid catalyst. mdpi.comnih.gov The Lewis acidity can be tuned by adding electron-withdrawing or -donating substituents to the cyclopentadienyl rings, a process facilitated by the reactivity of this compound. mdpi.com This opens up possibilities for designing new, greener, and more efficient iron-based catalysts for a range of organic transformations, including oxidation and coupling reactions. scilit.comnih.gov
Furthermore, the development of chiral ferrocene-based ligands for asymmetric catalysis continues to be a significant research direction. mdpi.comnih.gov this compound can be used to attach the ferrocene moiety to chiral auxiliaries, creating ligands that can induce high enantioselectivity in metal-catalyzed reactions. mdpi.com Exploring the use of these ferrocene-based catalysts in unconventional reaction media, such as ionic liquids or supercritical fluids, could also unlock new catalytic opportunities and improve the sustainability of chemical processes. numberanalytics.com
Interdisciplinary Research Avenues
The versatility of this compound as a synthetic building block positions it at the intersection of multiple scientific disciplines. biomedpharmajournal.org The future of ferrocene chemistry lies in leveraging these interdisciplinary connections to address complex challenges in medicine, environmental science, and beyond.
In medicinal chemistry, ferrocene derivatives have shown significant promise as therapeutic agents. samipubco.com The incorporation of a ferrocene moiety, often via an amide or ester linkage derived from this compound, into known biologically active molecules can enhance their efficacy. nih.govresearchgate.net Research into ferrocene-containing anticancer, antimalarial, and antimicrobial drugs is a particularly active field. numberanalytics.comsamipubco.comresearchgate.net For example, attaching ferrocene to steroid scaffolds has produced conjugates with potential applications in both medicine and materials science. arkat-usa.org
The development of advanced biosensors is another major interdisciplinary frontier. nih.gov The well-behaved redox properties of ferrocene make it an excellent electrochemical reporter. whiterose.ac.uk By linking ferrocene derivatives to biological recognition elements (e.g., enzymes, antibodies, or DNA strands), highly sensitive and specific sensors can be created for targets like glucose or specific nucleic acid sequences. whiterose.ac.ukrsc.org
Environmental applications are also emerging. For instance, a ferrocene derivative containing two cholesteryl groups, synthesized from 1,1'-bis(chlorocarbonyl)ferrocene, was found to form a gel capable of removing iodine from contaminated water, showcasing a potential role in wastewater treatment. arkat-usa.org The continued exploration of such interdisciplinary avenues will undoubtedly lead to the discovery of new functionalities and practical applications for materials derived from this compound. biomedpharmajournal.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for Chlorocarbonyl ferrocene, and how can reaction efficiency be optimized?
this compound is typically synthesized via the reaction of ferrocene with phosgene (COCl₂) or oxalyl chloride [(ClCO)₂] under anhydrous conditions. Key steps include:
- Maintaining an inert atmosphere (N₂/Ar) to prevent hydrolysis of the chlorocarbonyl group.
- Using solvents like dichloromethane or THF for solubility and controlled reactivity.
- Purification via vacuum sublimation or column chromatography to isolate the product . Reaction efficiency depends on stoichiometric ratios, temperature control (0–25°C), and avoiding moisture. Lower yields (<50%) are common due to side reactions, necessitating iterative optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are diagnostic spectral markers?
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1730–1750 cm⁻¹ confirms the chlorocarbonyl group. The absence of -OH stretches (e.g., from unreacted carboxylic acid) validates purity .
- ¹H NMR : Cyclopentadienyl (Cp) protons appear as two singlets (δ 4.2–4.8 ppm) due to inequivalent Cp rings.
- Elemental Analysis : Matches expected C (49.3%), H (3.2%), Fe (22.3%), and Cl (13.5%) .
Q. What handling precautions are essential for this compound due to its reactivity?
- Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
- Use anhydrous solvents (e.g., DCM, THF) and moisture-free glassware.
- Avoid prolonged exposure to light, which can degrade the chlorocarbonyl group .
Advanced Research Questions
Q. How can computational modeling predict the electrochemical behavior of this compound in diverse solvents?
Software like CAChe or Gaussian employs methods such as ZINDO to simulate redox potentials and solvatochromic effects. For example:
- Calculate ionization potentials (IPs) to predict oxidation behavior.
- Compare simulated IR/NMR spectra with experimental data to validate models. Studies show this compound’s redox potential shifts in polar solvents (e.g., acetonitrile vs. DCM) due to solvation effects .
Q. What strategies resolve discrepancies in redox potential measurements across studies?
- Uncompensated Resistance Calibration : Use semiintegral analysis of cyclic voltammograms to correct for IR drop, ensuring accurate reference potential calibration .
- Solvent Compatibility : Avoid ionic liquids (e.g., [C₂mim][SCN]) where ferrocene derivatives decompose; prioritize stable media like [C₂mim][NTf₂] .
Q. How does this compound enhance the properties of polymeric materials?
Incorporation into poly(silyl ester)s via polycondensation with silanediols results in:
Q. What mechanistic insights explain substitution reactivity in this compound?
The chlorocarbonyl group undergoes nucleophilic acyl substitution with amines or alcohols to form amides/esters. Key factors:
Q. How do electronic properties influence this compound’s role in host-guest systems?
In redox-active cavitands , the Fe center’s electron-donating capacity stabilizes guest molecules (e.g., dichloromethane) via weak Fe···Cl interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
